molecular formula C28H34N6O3 B2883075 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 851943-20-9

8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B2883075
CAS No.: 851943-20-9
M. Wt: 502.619
InChI Key: OLDHDAKUBOXGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound with a molecular formula of C26H30N6O3. This compound is notable for its intricate structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between appropriate amines and aldehydes, followed by cyclization.

    Substitution Reactions:

    Alkylation: The 3-phenylpropyl group is introduced via alkylation reactions, using reagents like phenylpropyl halides under basic conditions.

    Methylation: The methyl groups are typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the purine core or the phenylpropyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Alkylating Agents: Methyl iodide, dimethyl sulfate.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the purine core can lead to dihydropurine derivatives.

Scientific Research Applications

8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is used to investigate the binding affinities and activities of various receptors, including adrenergic and serotonergic receptors.

    Biochemistry: It serves as a tool to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound binds to adrenergic and serotonergic receptors, modulating their activity and influencing neurotransmission.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction Pathways: By interacting with receptors and enzymes, the compound can alter signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also contains a piperazine moiety and interacts with serotonergic receptors.

    Naftopidil: A drug used to treat benign prostatic hyperplasia, which also targets adrenergic receptors.

    Urapidil: An antihypertensive agent with a similar piperazine structure.

Uniqueness

8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types and enzymes makes it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

851943-20-9

Molecular Formula

C28H34N6O3

Molecular Weight

502.619

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C28H34N6O3/c1-30-26-25(27(35)31(2)28(30)36)34(15-7-10-21-8-5-4-6-9-21)24(29-26)20-32-16-18-33(19-17-32)22-11-13-23(37-3)14-12-22/h4-6,8-9,11-14H,7,10,15-20H2,1-3H3

InChI Key

OLDHDAKUBOXGBH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.